molecular formula C62H87N13O11 B11932518 (2S)-2-{[(2S,5S,20R)-2-benzyl-11-[3-(carbamoylamino)propyl]-5-[(4-hydroxyphenyl)methyl]-8-[4-(isopropylamino)butyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-20-yl]formamido}-6-(isopropylamino)hexanamide

(2S)-2-{[(2S,5S,20R)-2-benzyl-11-[3-(carbamoylamino)propyl]-5-[(4-hydroxyphenyl)methyl]-8-[4-(isopropylamino)butyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-20-yl]formamido}-6-(isopropylamino)hexanamide

Cat. No.: B11932518
M. Wt: 1190.4 g/mol
InChI Key: DDZCMBOHPTXPRC-AOSPDLCISA-N
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Description

LY2510924 is a small cyclic peptide that acts as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This compound has shown significant potential in inhibiting tumor growth and metastasis in various cancer models, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: LY2510924 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cyclized to form the cyclic structure, which is crucial for its biological activity .

Industrial Production Methods: While specific industrial production methods for LY2510924 are not widely documented, the general approach would involve scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: LY2510924 primarily undergoes peptide bond formation and cyclization reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions as part of its functional activity .

Common Reagents and Conditions: The synthesis of LY2510924 involves the use of protected amino acids, coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and deprotecting agents such as trifluoroacetic acid (TFA). Cyclization is achieved using specific cyclizing agents under controlled conditions .

Major Products Formed: The major product formed is the cyclic peptide LY2510924 itself, which is characterized by its high affinity and selectivity for the CXCR4 receptor .

Mechanism of Action

LY2510924 exerts its effects by selectively binding to the CXCR4 receptor, thereby blocking the interaction between CXCR4 and its ligand, stromal cell-derived factor 1 (SDF-1). This inhibition disrupts the signaling pathways involved in tumor growth, metastasis, and cell migration. Key pathways affected include the PI3K/Akt and Ras/Raf/MAPK cascades .

Comparison with Similar Compounds

Similar Compounds:

  • AMD3100 (Plerixafor)
  • FC131
  • BL01

Uniqueness: LY2510924 is unique due to its cyclic peptide structure, which provides high stability and selectivity for the CXCR4 receptor. Unlike other CXCR4 antagonists, LY2510924 has shown a favorable pharmacokinetic profile and significant efficacy in preclinical cancer models .

Properties

Molecular Formula

C62H87N13O11

Molecular Weight

1190.4 g/mol

IUPAC Name

(2S,5S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(carbamoylamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide

InChI

InChI=1S/C62H87N13O11/c1-38(2)65-30-12-10-19-46(55(63)79)71-59(83)49-28-29-53(77)70-51(34-40-15-6-5-7-16-40)60(84)75-52(35-41-23-26-45(76)27-24-41)61(85)73-47(20-11-13-31-66-39(3)4)57(81)72-48(21-14-32-67-62(64)86)58(82)74-50(56(80)68-37-54(78)69-49)36-42-22-25-43-17-8-9-18-44(43)33-42/h5-9,15-18,22-27,33,38-39,46-52,65-66,76H,10-14,19-21,28-32,34-37H2,1-4H3,(H2,63,79)(H,68,80)(H,69,78)(H,70,77)(H,71,83)(H,72,81)(H,73,85)(H,74,82)(H,75,84)(H3,64,67,86)/t46-,47?,48?,49+,50?,51-,52-/m0/s1

InChI Key

DDZCMBOHPTXPRC-AOSPDLCISA-N

Isomeric SMILES

CC(C)NCCCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)N[C@H](CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)N[C@@H](CCCCNC(C)C)C(=O)N)CC4=CC5=CC=CC=C5C=C4)CCCNC(=O)N

Canonical SMILES

CC(C)NCCCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)NC(CCCCNC(C)C)C(=O)N)CC4=CC5=CC=CC=C5C=C4)CCCNC(=O)N

Origin of Product

United States

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